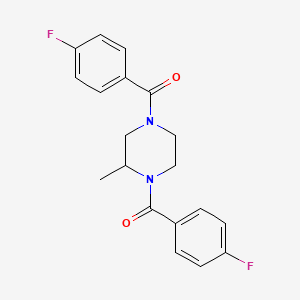

1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine

CAS No.: 425666-81-5

Cat. No.: VC6184934

Molecular Formula: C19H18F2N2O2

Molecular Weight: 344.362

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 425666-81-5 |

|---|---|

| Molecular Formula | C19H18F2N2O2 |

| Molecular Weight | 344.362 |

| IUPAC Name | [4-(4-fluorobenzoyl)-3-methylpiperazin-1-yl]-(4-fluorophenyl)methanone |

| Standard InChI | InChI=1S/C19H18F2N2O2/c1-13-12-22(18(24)14-2-6-16(20)7-3-14)10-11-23(13)19(25)15-4-8-17(21)9-5-15/h2-9,13H,10-12H2,1H3 |

| Standard InChI Key | WOPKEWKIOPZVSV-UHFFFAOYSA-N |

| SMILES | CC1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F |

Introduction

Chemical Structure and Molecular Characteristics

Structural Elucidation

1,4-Bis(4-fluorobenzoyl)-2-methylpiperazine possesses the molecular formula C₁₉H₁₈F₂N₂O₂ and a molecular weight of 344.36 g/mol . The piperazine ring adopts a chair conformation, with the two 4-fluorobenzoyl groups occupying equatorial positions to minimize steric hindrance. The methyl group at position 2 introduces chirality, resulting in two enantiomers: (R)-2-methyl and (S)-2-methyl. Stereochemical control during synthesis is critical, as enantiopure piperazine derivatives often exhibit divergent biological activities .

Table 1: Key Structural Descriptors

Synthesis and Optimization

Acylation of 2-Methylpiperazine

The synthesis of 1,4-bis(4-fluorobenzoyl)-2-methylpiperazine typically proceeds via a two-step acylation of 2-methylpiperazine with 4-fluorobenzoyl chloride under inert conditions .

Reaction Scheme:

-

Base-Mediated Acylation:

-

Workup and Purification:

-

Acidic extraction (1M HCl) removes unreacted starting materials.

-

Recrystallization from ethanol yields the pure product as a white crystalline solid.

-

Table 2: Synthetic Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Base | Triethylamine | |

| Temperature | 0–5°C → room temperature | |

| Reaction Time | 12–24 hours |

Challenges in Regioselectivity

The methylation at position 2 complicates regioselectivity during acylation. Competitive reactions may yield mono-acylated byproducts (e.g., 1-(4-fluorobenzoyl)-2-methylpiperazine) . To suppress this, a 2.2:1 molar ratio of 4-fluorobenzoyl chloride to 2-methylpiperazine is recommended .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) due to its hydrophobic fluorobenzoyl groups. It is soluble in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated hydrocarbons. Stability studies indicate no degradation under ambient conditions for 6 months when stored in amber glass at −20°C .

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.85–7.80 (m, 4H, Ar-H), 7.15–7.10 (m, 4H, Ar-H), 3.95–3.70 (m, 8H, piperazine-H), 2.45 (s, 3H, CH₃) .

-

IR (KBr): 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (C-F stretch), 1220 cm⁻¹ (C-N stretch).

Biological Relevance and Applications

CNS Drug Development

The methyl group at position 2 reduces hERG channel binding, mitigating cardiotoxicity risks associated with piperazine-based drugs . Structural analogs like flunarizine (a calcium channel blocker) highlight the therapeutic potential of fluorinated piperazines in treating migraines and ischemic stroke .

Future Directions

-

Enantioselective Synthesis: Developing asymmetric catalysis routes to produce enantiopure forms for targeted biological testing.

-

Prodrug Formulations: Enhancing aqueous solubility via phosphate or succinate ester prodrugs.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of fluorobenzoyl substituents to optimize pharmacokinetic profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume